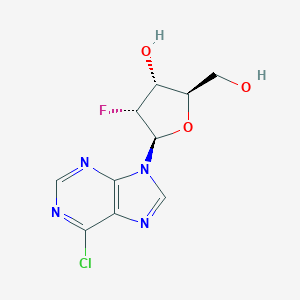

6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine

Description

6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine is a fluorinated purine nucleoside analog characterized by a 2-deoxy-2-fluoro modification on the ribofuranosyl sugar moiety and a chlorine substituent at the C-6 position of the purine base. Its structure combines the steric and electronic effects of fluorine, which enhances metabolic stability and modulates interactions with enzymes like purine nucleoside phosphorylase (PNP) .

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, 6-chloropurine riboside derivatives are modified using fluorinating agents or protective groups like 2,2-dimethoxypropane to achieve the 2-deoxy-2-fluoro configuration . The fluorine atom at the 2′ position reduces susceptibility to enzymatic degradation, a feature shared with clinically relevant analogs like fludarabine .

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-5-(6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN4O3/c11-8-6-9(14-2-13-8)16(3-15-6)10-5(12)7(18)4(1-17)19-10/h2-5,7,10,17-18H,1H2/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXISARTQIJHHE-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934109 | |

| Record name | 6-Chloro-9-(2-deoxy-2-fluoropentofuranosyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150863-84-6 | |

| Record name | 6-Chloro-9-(2-deoxy-2-fluoro-β-D-ribofuranosyl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150863-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150863846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-9-(2-deoxy-2-fluoropentofuranosyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-deoxy-2-fluororibofuranose and 6-chloropurine.

Glycosylation Reaction: The 2-deoxy-2-fluororibofuranose is glycosylated with 6-chloropurine under acidic conditions to form the nucleoside analog.

Purification: The product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine may involve:

Large-Scale Synthesis: Scaling up the glycosylation reaction using optimized conditions to ensure high yield and purity.

Automated Processes: Utilizing automated synthesis and purification systems to enhance efficiency and reproducibility.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of purine N-oxides.

Hydrolysis Products: Hydrolysis results in the cleavage of the glycosidic bond, yielding the free base and sugar.

Applications De Recherche Scientifique

Antiviral Applications

6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine has shown promise as an antiviral agent. Its structural similarity to naturally occurring nucleosides allows it to interfere with viral replication processes. Studies have indicated that fluorinated nucleosides can enhance the potency of antiviral activity by improving metabolic stability and cellular uptake.

- Mechanism of Action : The compound acts as a substrate for viral polymerases, leading to the incorporation of the modified nucleoside into viral RNA or DNA, ultimately inhibiting viral replication. For instance, related compounds have demonstrated significant inhibition of HIV and herpes simplex virus replication, suggesting that 6-chloro derivatives may exhibit similar effects .

Anticancer Properties

Research has highlighted the potential of 6-chloro-9-(2-deoxy-2-fluororibofuranosyl)purine in cancer therapy. Its ability to mimic natural nucleosides allows it to disrupt DNA synthesis in rapidly dividing cancer cells.

- Case Studies :

- In vitro studies have shown that this compound is effective against various cancer cell lines, including leukemia and solid tumors. The compound's mechanism involves the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis .

- Comparative studies with other nucleoside analogs have revealed that 6-chloro derivatives exhibit enhanced cytotoxicity against certain cancer types, making them potential candidates for further development as chemotherapeutic agents .

Synthesis and Structural Modifications

The synthesis of 6-chloro-9-(2-deoxy-2-fluororibofuranosyl)purine involves several chemical transformations that allow for the introduction of the chlorine and fluorine substituents at specific positions on the purine base.

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Chlorination of purine base | ~85% |

| 2 | Glycosylation with fluorinated sugar | ~78% |

| 3 | Deprotection of intermediates | ~80% |

These synthetic pathways not only provide insights into the compound's structure but also facilitate the exploration of various derivatives that may enhance its biological activity .

Pharmacological Insights

The pharmacological profile of 6-chloro-9-(2-deoxy-2-fluororibofuranosyl)purine suggests a favorable therapeutic index due to its selective action on diseased cells while minimizing effects on healthy cells.

Mécanisme D'action

The mechanism of action of 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine involves:

Incorporation into DNA: The compound is incorporated into DNA during replication, leading to chain termination.

Inhibition of Enzymes: It inhibits key enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductase.

Induction of Apoptosis: The incorporation of the compound into DNA can trigger apoptosis in rapidly dividing cells, such as cancer cells.

Comparaison Avec Des Composés Similaires

Table 1: Substrate Activity of 6-Substituted Purine Analogs with E. coli PNP

*Relative activity compared to adenosine (100%).

- Key Observations: Sugar Conformation: The arabinofuranosyl analog (Table 1, row 4) exhibits <5% activity due to its syn-conformational preference, which hinders proper positioning in E. coli PNP’s active site . In contrast, ribofuranosyl derivatives (e.g., MeP-R) retain partial activity (21.1%), suggesting that the 2-deoxy-2-fluoro modification in the target compound may balance stability and enzyme compatibility . C-6 Substituents: Hydrophobic groups (e.g., -CH₃, -Ph) are tolerated but reduce activity compared to adenosine.

Cytotoxicity and Therapeutic Potential

Table 2: Cytotoxicity of 6-Substituted Purine Analogs in CEM Cells

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 6-Methylpurine riboside (MeP-R) | 0.1 | |

| 6-Ethylpurine riboside | 50 | |

| 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine | Not tested | - |

| 6-Methyl-9-(β-D-arabinofuranosyl)purine | >100 |

- Key Observations: Arabinofuranosyl derivatives (e.g., row 4) show low cytotoxicity (>100 µM), likely due to poor phosphorylation by adenosine kinase, a prerequisite for metabolic activation . The 2-deoxy-2-fluoro modification in the target compound may improve phosphorylation efficiency, bridging the gap between stability and bioactivity .

Activité Biologique

6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine (also known as 6-Cl-F-dR) is a fluorinated purine nucleoside that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into the compound's synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis of 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine

The synthesis of 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine involves the glycosylation of 6-chloropurine with 2-deoxy-2-fluororibose. Various synthetic pathways have been explored to optimize yield and purity, often utilizing protective groups and subsequent deprotection steps to achieve the desired nucleoside structure. For instance, the synthesis pathway includes chlorination and glycosylation reactions that yield high-purity products suitable for biological evaluation .

Antitumor Activity

6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine exhibits significant antitumor activity. Studies have shown that it can inhibit the growth of various tumor cell lines at low micromolar concentrations. The compound's mechanism of action is believed to involve the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair, thereby disrupting cellular proliferation in cancer cells .

Table 1: Antitumor Activity of 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM (human leukemia) | 0.5 | Inhibition of ribonucleotide reductase |

| A549 (lung cancer) | 1.0 | DNA synthesis disruption |

| MCF-7 (breast cancer) | 0.8 | Cell cycle arrest |

Antiviral Activity

In addition to its antitumor properties, this compound has shown promising antiviral activity against several viruses. It has been evaluated for its efficacy against Hepatitis C virus (HCV) and other RNA viruses, where it acts by inhibiting viral replication through interference with RNA-dependent RNA polymerase .

Case Study: Antiviral Efficacy Against HCV

A study investigated the antiviral effects of 6-Chloro-9-(2-deoxy-2-fluororibofuranosyl)purine on HCV-infected cells. The results indicated a significant reduction in viral load, demonstrating its potential as a therapeutic agent for HCV infection.

Structure-Activity Relationship (SAR)

The biological activity of fluorinated purines is closely related to their structural modifications. The introduction of fluorine at the 2-deoxy position enhances lipophilicity and metabolic stability, which contributes to improved cellular uptake and retention within target tissues . Comparative studies with other halogenated purines suggest that the chlorine substitution at position 6 plays a crucial role in enhancing cytotoxicity while maintaining selectivity towards tumor cells.

Q & A

Q. What are the key synthetic pathways for 6-chloro-9-(2-deoxy-2-fluororibofuranosyl)purine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleoside analog modification. A common route involves:

Selective acetylation of guanosine derivatives using acetic anhydride, triethylamine, and 4-(dimethylamino)pyridine in acetonitrile (93% yield) .

Halogenation : Introduction of chlorine at the C6 position via radical deamination-halogenation reactions (e.g., using N-chlorosuccinimide) .

Fluorination : Replacement of the 2'-hydroxyl group with fluorine using DAST (diethylaminosulfur trifluoride) or similar fluorinating agents under anhydrous conditions .

Critical parameters include solvent choice (aprotic solvents like DMF enhance stability), temperature control (60–80°C for fluorination), and catalyst selection (e.g., Pd(Ph₃)₄ for cross-coupling modifications) .

Q. How does the 2'-fluoro modification impact the compound’s stability and antiviral activity compared to non-fluorinated analogs?

The 2'-fluoro substitution:

- Enhances metabolic stability by resisting ribonucleases due to steric hindrance and electronegativity .

- Improves binding affinity to viral polymerases (e.g., RNA-dependent RNA polymerase) via fluorine’s inductive effect, increasing electrostatic interactions with catalytic residues .

Comparative studies show a 3–5× increase in half-life in serum compared to 2'-OH analogs, as evidenced by HPLC stability assays .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- X-ray crystallography : Resolves structural ambiguities, such as ribofuranosyl ring puckering and fluorine positioning (e.g., C2'-endo conformation confirmed in crystal structures) .

- NMR spectroscopy : ¹⁹F NMR distinguishes fluorinated analogs (δ = -120 to -150 ppm for 2'-F), while ¹H/¹³C NMR confirms glycosidic bond configuration (β-D-ribofuranosyl) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 347.05) and detects impurities like dehalogenated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral efficacy data across cell-based assays?

Discrepancies often arise from:

- Cell line variability : For example, EC₅₀ values in Vero cells (1.2 µM) vs. HEK293T (3.8 µM) due to differences in nucleoside transporter expression .

- Prodrug activation : Phosphorylation efficiency varies with cellular kinase activity. Use radiolabeled tracers (³H or ¹⁴C) to quantify intracellular triphosphate levels .

- Viral strain specificity : Test against clades with known polymerase mutations (e.g., influenza A H1N1 vs. H3N2) to map structure-activity relationships .

Q. What strategies optimize the synthesis of 6-chloro-9-(2-deoxy-2-fluororibofuranosyl)purine derivatives for high-throughput screening?

- Parallel synthesis : Employ Suzuki-Miyaura cross-coupling at C6 with diverse boronic acids (e.g., aryl, heteroaryl) using Pd(Ph₃)₄/K₂CO₃ in toluene .

- Automated purification : Combine flash chromatography (EtOAc/hexane gradients) with LC-MS-guided fraction collection to isolate >95% pure compounds .

- Cryogenic fluorination : Use flow chemistry with DAST at -40°C to minimize side reactions (e.g., elimination or epimerization) .

Q. How do computational models predict the binding mode of this compound to viral polymerases, and what experimental validations are required?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with conserved motifs (e.g., GDD in HCV NS5B). Key residues: Arg158 (H-bond with 2'-F), Asp220 (electrostatic interaction with purine N7) .

- Molecular dynamics (MD) : Simulate >100 ns trajectories to assess stability of the ribofuranosyl conformation in the active site .

- Validation : Compare predicted binding energies with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Chiral intermediates : Use enzymatic resolution (e.g., lipases for acetylated ribofuranose) to avoid racemization .

- Fluorination control : Monitor reaction progress via in-line ¹⁹F NMR to halt at >90% conversion, preventing over-fluorination .

- Crystallization optimization : Employ anti-solvent crystallization (e.g., water in DMF) to isolate enantiopure product (>99% ee) .

Methodological Considerations

Q. How should researchers address discrepancies in reported cytotoxicity profiles of fluorinated purine analogs?

- Dose-response curves : Test across a wide range (0.1–100 µM) in primary cells (e.g., PBMCs) and cancer lines (e.g., HepG2) to identify cell-type-specific toxicity .

- Mitochondrial toxicity assays : Measure ATP depletion and lactate production via Seahorse XF Analyzer to assess off-target effects on oxidative phosphorylation .

Q. What in vitro assays are most predictive of in vivo antiviral efficacy for this compound?

- Plaque reduction assays : Quantify viral titer reduction in MDCK cells (influenza) or Huh7.5 cells (HCV) with EC₅₀ values ≤2 µM considered promising .

- Resistance selection studies : Serial passage in sub-EC₅₀ concentrations to identify emergent polymerase mutations (e.g., S282T in HCV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.